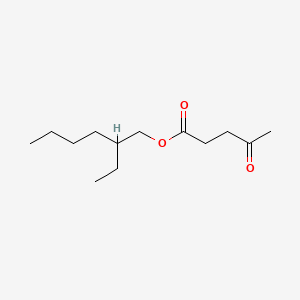
4-Ethyl-1,3-dithiolane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-1,3-dithiolane-2-thione is an organosulfur compound characterized by a five-membered ring containing two sulfur atoms and one thione group. This compound is part of the broader class of 1,3-dithiolanes, which are known for their unique chemical properties and applications in various fields, including organic synthesis and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Ethyl-1,3-dithiolane-2-thione can be synthesized through the reaction of 2,2-dimethylthiirane with carbon disulfide in the presence of triethylamine under high pressure . This method yields the compound nearly quantitatively and is characterized by an activation volume of -41 ml mol^-1 at 40°C .
Industrial Production Methods: Industrial production of 1,3-dithiolane-2-thione derivatives often involves the use of epoxides treated with potassium ethyl xanthogenate (KSC(S)OEt) under mild conditions . This method is advantageous due to its simplicity, safety, and relatively high yield without the need for high pressure or catalysts .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethyl-1,3-dithiolane-2-thione undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Can be reduced using agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Participates in nucleophilic substitution reactions with reagents like alkyl halides and tosylates.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, and chromium trioxide (CrO3) in pyridine.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Alkyl halides, tosylates, and epoxides in the presence of bases or catalysts.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and dithiols.
Substitution: Various alkylated and functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-1,3-dithiolane-2-thione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Ethyl-1,3-dithiolane-2-thione involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
4-Ethyl-1,3-dithiolane-2-thione can be compared with other similar compounds such as:
1,3-Dithiolane-2-thione: Shares a similar structure but lacks the ethyl group, resulting in different reactivity and applications.
1,3-Dithiane: Contains an additional sulfur atom, leading to distinct chemical properties and uses.
Ethylene trithiocarbonate: Another cyclic trithiocarbonate with different industrial applications.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct reactivity and a broad range of applications in various fields .
Eigenschaften
CAS-Nummer |
78186-85-3 |
|---|---|
Molekularformel |
C5H8S3 |
Molekulargewicht |
164.3 g/mol |
IUPAC-Name |
4-ethyl-1,3-dithiolane-2-thione |
InChI |
InChI=1S/C5H8S3/c1-2-4-3-7-5(6)8-4/h4H,2-3H2,1H3 |
InChI-Schlüssel |
NFPWEXAVSWIDJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CSC(=S)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















